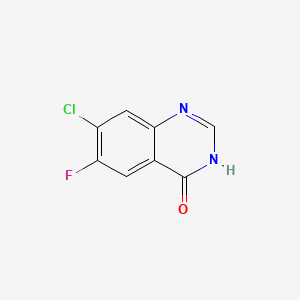

7-Chloro-6-fluoro-3H-quinazolin-4-one

Description

Historical Context and Significance of Quinazolinone Core Structures in Synthetic Chemistry and Biological Inquiry

The exploration of the quinazoline (B50416) nucleus dates back to 1869, with its first synthesis involving the reaction of anthranilic acid with cyanogen. nih.gov Over the decades, various synthetic methodologies have been developed, such as the Niementowski synthesis, which remains a common route. nih.govijarsct.co.in Quinazolinone and its derivatives are found in over 200 naturally occurring alkaloids isolated from plants, animals, and microorganisms. researchgate.netnih.gov

The quinazolinone core is often referred to as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets. Consequently, quinazolinone derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antihypertensive, and antiviral properties. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have frequently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for modulating these biological effects. nih.gov

Rationale for Halogenation at Positions 6 and 7 of the Quinazolinone Nucleus

The strategic placement of halogen atoms on aromatic scaffolds is a widely used tactic in modern drug design and chemical research. researchgate.netcapes.gov.br For the quinazolinone nucleus, modifications at the 6 and 7 positions of the benzene (B151609) ring portion are particularly significant for altering the molecule's properties and biological interactions. nih.govijcce.ac.ir

Halogen substituents can profoundly influence a molecule's physicochemical properties. Traditionally valued for their steric bulk and lipophilicity, it is now understood that halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and form specific, directional non-covalent interactions known as halogen bonds. researchgate.netacs.org This interaction, where the halogen atom engages with a Lewis base like a carbonyl oxygen or a nitrogen atom in a biological target, can enhance binding affinity and selectivity. researchgate.netacs.orgnih.gov

Research into quinazoline-based kinase inhibitors has highlighted the importance of the substitution pattern at the C-6 and C-7 positions. ijcce.ac.irmdpi.com The introduction of halogens at these sites is a key strategy for modulating potency and selectivity. nih.gov For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, small, lipophilic groups such as chlorine and bromine on the quinazoline core have been shown to increase inhibitory activity. mdpi.com Studies have demonstrated that tuning substitutions at these specific positions can lead to significant changes in potency and specificity against different kinases. nih.gov

The compound 7-Chloro-6-fluoro-3H-quinazolin-4-one is a direct result of this research rationale. It features a chlorine atom at position 7 and a fluorine atom at position 6. This specific di-halogenation pattern combines the properties of two different halogens. Chlorine's ability to form effective halogen bonds and fluorine's capacity to modulate electronic properties and metabolic stability make this combination a subject of interest for creating specialized chemical probes and synthetic intermediates.

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound lies primarily in its utility as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. Its structure is a key component in the development of targeted therapeutic agents, particularly kinase inhibitors.

The compound serves as a precursor for molecules designed to inhibit various protein kinases, which are crucial targets in cancer therapy. mdpi.com For instance, derivatives synthesized from related halogenated quinazolinones, such as N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, are foundational for FDA-approved anticancer drugs like gefitinib, afatinib (B358), and dacomitinib. mdpi.com The 7-chloro-6-fluoro substitution pattern is specifically explored for creating compounds with desired selectivity and potency profiles. nih.gov The synthesis of such compounds often involves multi-step processes where the halogenated quinazolinone core is built first, followed by the addition of other pharmacologically important moieties. mdpi.comgoogle.com The presence of the chloro and fluoro groups provides specific anchor points for further chemical reactions and influences the final compound's interaction with its biological target.

Table 1: Physicochemical Properties of 7-Chloro-3H-quinazolin-4-one Note: Data for the specific 6-fluoro derivative is not readily available in public databases. The data below pertains to the closely related 7-chloro-3H-quinazolin-4-one and is provided for illustrative purposes. Predicted values are calculated estimations.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | PubChem uni.lu |

| Monoisotopic Mass | 180.00903 Da | PubChem uni.lu |

| InChIKey | PMLONMIODRHERC-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | 1.3 | PubChem uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClFN2O |

|---|---|

Molecular Weight |

198.58 g/mol |

IUPAC Name |

7-chloro-6-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H4ClFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |

InChI Key |

AJUCJHJQPSNWOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=CNC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 6 Fluoro 3h Quinazolin 4 One and Analogues

Classical and Established Synthetic Routes to the Quinazolinone Core

Traditional methods for constructing the quinazolinone ring system have long relied on well-established condensation reactions, often requiring high temperatures and providing a fundamental basis for more advanced synthetic strategies.

Cyclization Reactions from Anthranilic Acid Derivatives

The use of anthranilic acid and its derivatives is a cornerstone of quinazolinone synthesis. These methods typically involve the condensation of the anthranilic acid precursor with a source for the C2 and N3 atoms of the quinazolinone ring.

One of the most common methods is the Niementowski quinazolinone synthesis, which traditionally involves the condensation of anthranilic acid with amides. tandfonline.com Variations of this reaction have been developed to improve yields and expand the substrate scope. For instance, reacting anthranilic acid with formamide (B127407) or a combination of formic acid and various amines can yield 4(3H)-quinazolinones. tandfonline.com Similarly, 2-methyl-quinazolin-4(3H)-ones are often prepared from anthranilic acid by first forming a benzoxazinone (B8607429) intermediate with acetic anhydride (B1165640), which is then reacted with an amine. tandfonline.comnih.gov

Microwave-assisted synthesis, a greener approach, has been successfully applied to the reaction of anthranilic acid with amides, ketones, or urea (B33335) using organic clay as a catalyst under solvent-free conditions, leading to quinazolinone derivatives in moderate to excellent yields. ijarsct.co.in Another approach involves the one-pot reaction of anthranilic acid, an amine, and an orthoester, such as trimethyl orthoformate, often accelerated by microwave irradiation. tandfonline.comresearchgate.nettandfonline.com For example, the reaction of anthranilic acid, methyl orthoformate, and a corresponding amine at 120°C for 30 minutes has been shown to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.com

A specific multi-step synthesis for a halogenated analogue starts with 2-amino-4-fluorobenzoic acid, which is reacted with formamidine (B1211174) acetate (B1210297) in ethylene (B1197577) glycol monomethyl ether to produce 7-fluoro-4-hydroxy quinazoline (B50416) (a tautomer of 7-fluoro-3H-quinazolin-4-one). google.com This intermediate is then subjected to further reactions, demonstrating how substituted anthranilic acids are key starting materials for specifically substituted quinazolinones. google.com

Approaches from o-Aminobenzamides and Related Precursors

Starting from o-aminobenzamides offers a more direct route to the quinazolinone core, as the amide group of the precursor is already in place. These methods typically involve cyclization with a one-carbon (C1) source.

A general and efficient method involves the phosphorous acid-catalyzed cyclocondensation of o-aminobenzamides with β-ketoesters. acs.orgorganic-chemistry.org This reaction proceeds via a selective C-C bond cleavage under metal- and oxidant-free conditions to afford 2-substituted quinazolinones in excellent yields. acs.orgorganic-chemistry.org The reaction is typically carried out in ethanol (B145695) at temperatures ranging from 50 to 80°C. acs.org Similarly, β-diketones can also be used in this reaction system to produce the corresponding quinazolinones. acs.org

Another common approach is the condensation of o-aminobenzamides with aldehydes, which requires an oxidant to achieve the final dehydrogenation step to the quinazolinone. acs.orgorganic-chemistry.org For instance, p-toluenesulfonic acid can catalyze the initial cyclization, followed by oxidation with PIDA (phenyliodine diacetate) to yield various 4(3H)-quinazolinones. organic-chemistry.org A metal-free protocol has also been developed using hydrogen peroxide as the oxidant for the reaction between o-aminobenzamides and benzyl (B1604629) amines. rhhz.net

Modern variations include organocatalytic methods, such as the use of 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the one-pot synthesis of quinazolin-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.gov

Multi-Step Synthesis Strategies Incorporating Halogenation

The synthesis of specifically substituted quinazolinones like 7-Chloro-6-fluoro-3H-quinazolin-4-one necessitates multi-step strategies that carefully introduce the required halogen atoms onto the aromatic ring. These strategies often begin with a pre-halogenated precursor or involve halogenation at an intermediate stage.

A relevant synthetic pathway involves the nitration of a halogenated quinazolinone. For instance, 7-fluoroquinazolin-4(3H)-one can be treated with a mixture of concentrated sulfuric acid and fuming nitric acid and heated to produce 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.gov This nitro group can then potentially be reduced to an amine, which can be converted to a chloro group via a Sandmeyer reaction, although this specific subsequent step is not detailed in the provided sources.

Another documented procedure outlines the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline. google.com This multi-step process begins with 2-amino-4-fluorobenzoic acid, which is cyclized to form 7-fluoro-4-hydroxy quinazoline. This intermediate is then nitrated to yield 7-fluoro-6-nitro-4-hydroxy quinazoline. A crucial purification step is employed to remove isomers before the final step. The purified intermediate is then treated with thionyl chloride to convert the hydroxyl group at the 4-position into a chloro group, yielding the target 4-chloro-7-fluoro-6-nitro quinazoline. google.com This highlights a common strategy where the 4-oxo group is converted to a 4-chloro group, a versatile handle for further chemical modification.

Similarly, syntheses starting with substituted anthranilic acids, such as 5-bromoanthranilic acid or 5-nitroanthranilic acid, demonstrate the principle of carrying substitutions through the reaction sequence. nih.gov These acids are first acylated with chloro-acyl chlorides, then cyclized with acetic anhydride to form a benzoxazinone intermediate, which is finally condensed with amines to yield the desired substituted quinazolinone derivatives. nih.gov The synthesis of 7-chloro-2-methyl-4H-benzo[d] nih.govfrontiersin.org-oxazin-4-one and its conversion to 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one also exemplifies a route starting with a chlorinated precursor. gsconlinepress.com

Modern and Green Chemistry Approaches in Quinazolinone Synthesis

In response to the need for more environmentally friendly and efficient chemical processes, modern synthetic chemistry has focused on developing catalytic and green methodologies for quinazolinone synthesis. These approaches aim to reduce waste, avoid harsh conditions, and improve atom economy. nih.govfrontiersin.org

Green chemistry principles are applied through the use of microwaves, ultrasound, mechanochemical grinding, and environmentally benign solvents like water or deep eutectic solvents (DES). tandfonline.comtandfonline.comfrontiersin.orgtandfonline.com For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones was successfully performed using a choline (B1196258) chloride:urea deep eutectic solvent. researchgate.nettandfonline.comtandfonline.com Microwave-assisted one-pot syntheses of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester have also proven effective. tandfonline.comresearchgate.net The use of heterogeneous, recoverable catalysts, such as a novel nanoporous compound (SBA-15@ELA), further enhances the green credentials of these synthetic routes by allowing for simple filtration and reuse of the catalyst. nih.gov

Catalytic Strategies for Formation of the Quinazolinone Ring System

Catalysis is at the forefront of modern quinazolinone synthesis, offering pathways with high efficiency and selectivity under mild conditions. rsc.orgrsc.org These strategies can be broadly divided into organocatalysis and metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the cost and potential toxicity of transition metals. nih.govfrontiersin.org Various organocatalysts have been employed in multi-component reactions to build the quinazolinone scaffold. nih.gov For instance, p-toluenesulfonic acid (p-TSA) has been used as a Brønsted acid catalyst in solvent-free mechanochemical grinding conditions to react anthranilamide and aldehydes, producing quinazolinones in excellent yields within minutes. frontiersin.org Other acid catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have been used in water under ultrasound irradiation for the three-component reaction of isatoic anhydride, aldehydes, and anilines. frontiersin.org

Heterogeneous catalysis represents another significant advancement, where catalysts are in a different phase from the reactants, simplifying product purification and catalyst recycling. nih.govrsc.org Zeolite-supported platinum nanoclusters (Pt/HBEA) have been shown to effectively catalyze the direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols without the need for any promoters. rsc.org

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolinones, enabling a wide array of coupling and cyclization reactions that were previously challenging. rsc.orgrsc.orgfrontiersin.orgnih.gov These methods often feature high functional group tolerance and provide access to a diverse range of substituted quinazolinones.

Palladium (Pd)-catalyzed reactions are prominent. One approach involves a one-pot, three-component reaction coupling aryl iodides, a carbonyl source (like Mo(CO)₆), and 2-aminobenzamide. frontiersin.org A magnetically recoverable palladium catalyst has been developed for this purpose, operating in an eco-friendly PEG/water solvent system and allowing for easy catalyst recovery and reuse for at least five cycles with minimal loss of activity. frontiersin.org Other Pd-catalyzed reactions include the carbonylation of N-(2-iodophenyl)-N'-arylcarbodiimides and the reaction of 2-aminobenzamides with benzyl alcohols, the latter proceeding through a domino process of N-benzylation, benzylic C–H amidation, and dehydrogenation. rsc.org

Copper (Cu)-catalyzed reactions offer a more economical alternative. Fu and coworkers developed a copper-catalyzed cascade synthesis of quinazolinones from 2-halobenzaldehydes and amidine hydrochlorides using CuI with L-proline as a ligand. rsc.org This domino process proved effective for generating the quinazolinone core at relatively low temperatures (80°C). rsc.org Copper catalysis is also used in Ullmann-type couplings to synthesize quinazolines from 2-bromophenyl methylamines and amides. frontiersin.org

Other Metals such as Iridium, Manganese, and Iron have also been successfully employed. An Iridium-based metal-ligand bifunctional catalyst, [Cp*Ir(2,2′-bpyO)(H₂O)], facilitates the acceptorless dehydrogenative coupling of o-aminobenzamides with methanol (B129727), using methanol as a C1 source to construct the quinazolinone ring. organic-chemistry.orgacs.org Balaraman and his group developed a Mn(I)-catalyzed dehydrogenative coupling of 2-amino-benzylalcohol with primary amides. mdpi.com Iron-catalyzed acceptorless dehydrogenative coupling reactions have also been reported, offering an earth-abundant metal catalyst for these transformations. frontiersin.org

The table below summarizes various metal-catalyzed approaches to the quinazolinone core.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbonylative Cyclization | Aryl iodides, 2-aminobenzamide, CO source | Magnetically recoverable catalyst, green solvent (PEG/water), high yields (82-98%). | frontiersin.org |

| Palladium (Pd) | Domino C-H Amidation | 2-Aminobenzamides, Benzyl alcohols | Involves N-benzylation, benzylic C–H amidation, and dehydrogenation in one pot. | rsc.org |

| Copper (Cu) | Domino Process | 2-Halobenzaldehydes, Amidine hydrochlorides | Uses CuI/L-proline system, proceeds at moderate temperatures (80°C). | rsc.org |

| Iridium (Ir) | Acceptorless Dehydrogenative Coupling | o-Aminobenzamides, Methanol | Bifunctional catalyst activates methanol as a C1 source, produces H₂ as the only byproduct. | acs.org |

| Manganese (Mn) | Dehydrogenative Coupling | 2-Amino-benzylalcohol, Primary amides | Mn(I)-catalyzed approach using a phosphine-free NNN-tridentate ligand. | mdpi.com |

| Platinum (Pt) | Acceptorless Dehydrogenative Coupling | o-Aminobenzamide, Alcohols | First heterogeneous system for this reaction (Pt/HBEA zeolite), high turnover number. | rsc.org |

| Iron (Fe) | Acceptorless Dehydrogenative Coupling | (2-aminophenyl)methanol, Benzamide | Utilizes an earth-abundant metal catalyst. | frontiersin.org |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative that often leads to high efficiency, reduced toxicity, and milder reaction conditions. nih.govresearchgate.netfrontiersin.org These catalysts, which are small organic molecules, can activate substrates through various modes. nih.gov For the synthesis of quinazolinone analogues, both Brønsted acid and base organocatalysts are employed to facilitate key bond-forming steps.

Acid catalysts like p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and acetic acid promote the cyclization and condensation steps required for forming the quinazolinone ring. researchgate.netfrontiersin.org For instance, p-TSA has been effectively used in solvent-free mechanochemical grinding methods, allowing for the rapid synthesis of quinazolinone derivatives from anthranilamide and aldehydes in minutes with excellent yields. frontiersin.org Similarly, basic organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (DMAP) have been utilized in oxidative cyclization and condensation reactions to construct the quinazolinone core. nih.gov

Table 1: Examples of Organocatalytic Methods for Quinazolinone Synthesis

| Catalyst | Starting Materials | Reaction Type | Key Features | Yield (%) |

| p-Toluene sulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Condensation/Cyclization | Mechanochemical grinding, solvent-free, rapid (3-15 min) | Moderate to Excellent |

| Trifluoroacetic acid (TFA) | Isatins, 1,2,3,4-Tetrahydroisoquinolines | Oxidative Cyclization | Catalyst with TBHP as oxidant | 52-82 frontiersin.org |

| Acetic Acid | Isatoic anhydride, Aryl amines, Cyclic ketones | Three-Component Reaction | Spiro-fused quinazolinone synthesis | 81-97 nih.govfrontiersin.org |

| DABCO | 2-Fluorobenzaldehyde, 2-Aminopyridines | Oxidative Cyclization | Metal-free, uses TBHP as oxidant | Moderate to Good |

Asymmetric Synthetic Routes to Chiral Quinazolinones

The development of asymmetric routes to chiral quinazolinones is of significant interest due to the stereospecific interactions of enantiomers in biological systems. These methods aim to introduce a stereocenter, often at the C2 or N3 position of the quinazolinone ring, or to create axial chirality. This is typically achieved using chiral catalysts, chiral auxiliaries, or through kinetic resolution processes. nih.govcaltech.edunih.gov

One prominent strategy involves the use of chiral phosphoric acids as catalysts for the enantioselective construction of axially chiral quinazolinones. frontiersin.org Another approach is the asymmetric dearomatization of quinazolines using anion-binding catalysis, where a chiral thiourea (B124793) catalyst complexes with an in situ generated N-benzoyliminium chloride, guiding the nucleophilic attack to yield products with high enantiomeric excess (ee). acs.org Dynamic kinetic resolution (DKR) has also been successfully applied, where a racemic starting material is converted into a single enantiomer of the product. This has been demonstrated in the synthesis of QUINAP, a P,N-ligand containing a quinazoline moiety, involving the isomerization of an arylpalladium intermediate. caltech.edu

Table 2: Approaches to Asymmetric Synthesis of Chiral Quinazolinones

| Method | Catalyst/Auxiliary | Substrate Type | Chirality Type | Enantiomeric Excess (ee) |

| Anion-Binding Catalysis | Chiral Thiourea | Quinazoline | Point Chirality | 90% acs.org |

| Dynamic Kinetic Resolution | Palladium / Chiral Ligand | Racemic Quinazoline Precursor | Axial Chirality (e.g., QUINAP) | High caltech.edu |

| Radical-Type Cross-Coupling | Chiral Vanadyl Complexes | 3-Hydroxy-1,3-quinazolin(ones) | Point Chirality | Not specified |

| Auxiliary-Based Synthesis | (-)-Quinine | Sulfenyl Chlorides | Chiral Sulfinamides | Excellent nih.gov |

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like quinazolinones from simple precursors in a single operation. frontiersin.org These reactions are characterized by high atom economy, reduced waste, and operational simplicity, making them ideal for creating diverse molecular libraries. frontiersin.orgnih.gov

A variety of MCRs have been developed for the quinazolinone scaffold. For example, a three-component reaction of isatoic anhydride, an aldehyde, and an amine or other nitrogen source is a common and versatile route. frontiersin.orgorgchemres.org Catalysts for these reactions range from Brønsted acids like oxalic acid to heterogeneous catalysts such as propyl sulfonic acid functionalized SBA-15, which can be used in solvent-free conditions. frontiersin.org More advanced MCRs, like the Ugi four-component reaction (Ugi-4CR), have been employed to generate polycyclic quinazolinones through a subsequent palladium-catalyzed annulation or a radical-induced cyclization step. nih.gov

Table 3: Selected Multicomponent Reactions for Quinazolinone Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Features | Yield (%) |

| Three-Component | Isatoic anhydride, Aldehydes, Ammonium acetate | Oxalic acid | Rapid access to quinazolinone derivatives | 72-92 frontiersin.org |

| Four-Component | Isatoic anhydride, Aldehydes, Saccharin, Hydrazine (B178648) hydrate | SBA-Pr-SO3H | Solvent-free synthesis of quinazolinone sulfonamides | 60-90 frontiersin.org |

| Ugi-4CR followed by Annulation | 2-Isocyanobenzo-nitrile, Amine, Carboxylic acid, Aldehyde | Pd-catalyzed annulation | Access to polycyclic quinazolinones | Good |

| Three-Component | 2-Aminobenzamide, Aryl iodide, Carbonyl source | Magnetic Pd Nanocatalyst | Eco-friendly (PEG/water), recyclable catalyst | 82-98 frontiersin.org |

Environmentally Conscious Synthesis Protocols

Adherence to the principles of green chemistry is a growing priority in chemical synthesis. For quinazolinones, this has led to the development of protocols that utilize environmentally benign solvents, renewable energy sources, and recyclable catalysts. tandfonline.comnih.gov

A notable example is the catalyst-free, solventless synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamides in the presence of air, which acts as a cheap and readily available oxidant. tandfonline.com Water, as a green solvent, has been used in surfactant-mediated MCRs at room temperature and in syntheses catalyzed by dodecylbenzene sulfonic acid under ultrasound irradiation. frontiersin.orgresearchgate.net Renewable energy sources have also been harnessed; protocols using concentrated solar radiation with lemon juice as a natural, biodegradable catalyst have achieved high yields in very short reaction times. nih.gov Microwave-assisted synthesis is another common green technique, often used in one-pot reactions with deep eutectic solvents (DES) like choline chloride:urea, which are biodegradable and low-cost. tandfonline.comsifisheriessciences.comresearchgate.net The use of magnetically recoverable nanocatalysts further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst. frontiersin.org

Strategies for Introducing and Modifying Halogens at Specific Positions

The specific placement of halogen atoms, such as chlorine and fluorine, on the quinazolinone scaffold is crucial for modulating the compound's physicochemical and pharmacological properties. The synthesis of this compound requires precise control over halogenation reactions.

Selective Chlorination and Fluorination Techniques

Introducing fluorine and chlorine onto the aromatic ring of a quinazolinone precursor is typically achieved through electrophilic aromatic substitution or by starting with an already halogenated precursor. A direct synthetic pathway to a related structure, 4-chloro-7-fluoro-6-nitro quinazoline, starts with 2-amino-4-fluorobenzoic acid. google.com This precursor is first reacted with formamidine acetate to form 7-fluoro-4-hydroxy quinazoline. Subsequent nitration (a powerful electrophilic aromatic substitution) introduces a nitro group, followed by chlorination using a reagent like thionyl chloride or phosphorus oxychloride to replace the hydroxyl group at the 4-position with chlorine. google.comnih.gov

General strategies for selective halogenation often rely on the directing effects of substituents already present on the benzene (B151609) ring. For instance, selective nucleophilic chlorination of quinol precursors using thionyl chloride can afford ortho-chloro phenols, which can then be cyclized. cuny.edu The precise control of reaction conditions (temperature, solvent, and reagent stoichiometry) is paramount to achieve the desired regioselectivity and avoid the formation of isomers.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Quinazolinones

Once a halogenated quinazolinone like this compound is synthesized, the halogens on the electron-deficient aromatic ring become susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the displacement of a halide ion (typically F⁻ or Cl⁻) by a nucleophile, providing a powerful method for further functionalization and the creation of diverse analogues. The quinazolinone ring system, being electron-withdrawing, activates the attached benzene ring towards nucleophilic attack.

The relative reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their reactivity in many metal-catalyzed cross-couplings. nih.gov This differential reactivity can, in principle, allow for the selective substitution of the fluorine atom at position 6 in the presence of the chlorine atom at position 7. Base-promoted SNAr reactions, often using a strong base like potassium hydroxide (B78521) in a solvent like DMSO, are effective for the N-arylation of various nitrogen nucleophiles with fluoro- and chloroarenes. mdpi.com A direct method for building the quinazolinone ring involves the SNAr reaction of ortho-fluorobenzamides with amides, followed by a cyclization step, all under transition-metal-free conditions. acs.org This highlights the utility of SNAr in both the construction and modification of these heterocyclic systems.

Optimization of Reaction Conditions and Yields for Academic Scale Production

The synthesis of this compound on an academic scale can be achieved through the cyclization of a suitably substituted anthranilic acid derivative with a one-carbon source. A common and effective method involves the reaction of 2-amino-4-chloro-5-fluorobenzoic acid with formamidine acetate. The optimization of this synthesis focuses on several key parameters, including the choice of solvent, reaction temperature, and the use of catalysts to maximize the yield and purity of the final product.

One effective approach involves heating 2-amino-4-chloro-5-fluorobenzoic acid with formamidine acetate in a high-boiling point solvent such as ethylene glycol monomethyl ether (EGME). google.com The reaction is typically carried out at reflux temperature to ensure the completion of the cyclization. For an academic scale preparation, a molar ratio of the aminobenzoic acid to formamidine acetate of approximately 1:1.5 to 1:2 is often employed to drive the reaction towards the product. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the desired this compound. google.com

Alternative methodologies for the synthesis of quinazolinone scaffolds often involve the use of catalysts to improve reaction efficiency. For instance, Lewis acids such as zinc chloride (ZnCl₂) have been shown to catalyze the cyclization of anthranilic acid and formamide, leading to high yields of quinazolin-4-ones. cyberleninka.ru In a typical optimized procedure, the reaction is conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a temperature of around 110°C. cyberleninka.ru The use of a catalyst can potentially lower the required reaction temperature and time, which is advantageous for academic laboratory settings.

Furthermore, metal-free approaches have been developed for the synthesis of quinazolinones. One such method involves the condensation of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step. nih.gov While this is a two-step process, it offers a high degree of flexibility for introducing substituents at the 2-position of the quinazolinone ring. For the synthesis of the parent this compound, a one-carbon source like trimethyl orthoformate can be used in the presence of a suitable acid catalyst.

The table below summarizes a set of optimized reaction conditions for the synthesis of quinazolinone derivatives, which can be adapted for the academic scale production of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 2-amino-4-chloro-5-fluorobenzoic acid | 2-amino-4-chloro-5-fluorobenzamide | 2-amino-4-chloro-5-fluorobenzoic acid |

| Reagent | Formamidine acetate | Trimethyl orthoformate | Formamide |

| Solvent | Ethylene glycol monomethyl ether (EGME) | Acetic Acid | Dimethyl sulfoxide (DMSO) |

| Catalyst | None | p-Toluenesulfonic acid | Zinc Chloride (ZnCl₂) |

| Temperature | Reflux | 120°C | 110°C |

| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |

| Yield | Good to Excellent | Good | High |

Structural Elucidation and Purity Assessment Techniques for Synthetic Products

The unambiguous identification and purity determination of the synthesized this compound are crucial steps in the synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide valuable information.

In the ¹H NMR spectrum, the protons on the quinazolinone ring system will exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 would likely appear as a doublet due to coupling with the adjacent fluorine atom at position 6. Similarly, the proton at position 8 would also be a singlet or a doublet depending on the coupling with the fluorine at position 6. The N-H proton at position 3 typically appears as a broad singlet. The proton at C2 would be a singlet. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C4) is expected to resonate at a downfield chemical shift, typically in the range of 160-165 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms (C6 and C7) will also show characteristic chemical shifts, and the C-F coupling will be observable for C6 and adjacent carbons. rsc.orgrsc.orgorganicchemistrydata.orgoregonstate.edu

The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. rsc.orggsconlinepress.com

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H-5 | ~8.0-8.2 | d |

| H-8 | ~7.8-8.0 | s or d |

| N3-H | ~12.0-12.5 | br s |

| C2-H | ~8.1-8.3 | s |

| ¹³C NMR | ||

| C-2 | ~145-148 | |

| C-4 | ~161-163 | |

| C-4a | ~120-122 | |

| C-5 | ~115-117 | d |

| C-6 | ~158-162 | d (¹JCF) |

| C-7 | ~138-140 | |

| C-8 | ~118-120 | d |

| C-8a | ~148-150 | d |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1670-1690 cm⁻¹ corresponds to the C=O stretching vibration of the quinazolinone ring. The N-H stretching vibration is typically observed as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations are found in the 1450-1620 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be present in the fingerprint region, typically below 1100 cm⁻¹. nih.govresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern can also provide structural information. Common fragmentation pathways for quinazolinones involve the loss of CO and subsequent ring cleavages. rsc.orgekb.eg

Chromatographic Purity Determination (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method can be developed for this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The detection is usually carried out using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak in the chromatogram. A purity of ≥98% is often desired for research purposes. nih.gov

The table below outlines a typical set of HPLC conditions for the purity analysis of quinazolinone derivatives.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) can also be used for the purity analysis of quinazolinone derivatives, particularly if they are sufficiently volatile and thermally stable. The compound would typically be dissolved in a suitable solvent and injected into the GC instrument. A capillary column with a non-polar or medium-polarity stationary phase is often used. The detector of choice is usually a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added advantage of confirming the identity of the peak by its mass spectrum. rsc.orgresearchgate.netplos.org

Derivatization and Structure Activity Relationship Sar Exploration of 7 Chloro 6 Fluoro 3h Quinazolin 4 One Analogues

Strategies for Functionalization of the Quinazolinone Core at Positions 2, 3, and 4

The quinazolinone scaffold is amenable to chemical modification at several key positions, allowing for the systematic introduction of diverse functional groups. The primary sites for derivatization are positions 2, 3, and 4, each offering distinct opportunities for structural diversification.

Position 2: This position is highly versatile for introducing a wide range of substituents. A common synthetic route begins with a substituted anthranilic acid, such as 2-amino-4-chlorobenzoic acid or 2-amino-4-fluorobenzoic acid. researchgate.netgoogle.com This precursor can be cyclized with various reagents to install different groups at C2. For instance, reaction with an appropriate acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine (B92270) first yields a 2-substituted-benzoxazin-4-one intermediate. researchgate.net This intermediate is a cornerstone for further modifications. Alternatively, direct condensation of the anthranilic acid with amides or other reagents can also be employed to build the quinazolinone ring with a pre-defined C2 substituent. nih.govnih.gov

Position 3: The N3 position is frequently targeted for introducing side chains that can modulate the compound's pharmacological profile. A widely used strategy involves reacting a 2-substituted-benzoxazin-4-one with hydrazine (B178648) hydrate. researchgate.netgsconlinepress.com This reaction opens the oxazinone ring and re-cyclizes to form a 3-amino-quinazolin-4-one derivative. researchgate.netgsconlinepress.com This 3-amino group serves as a reactive handle for further elaboration. For example, it can undergo condensation with various aromatic or heterocyclic aldehydes to form Schiff bases, thereby introducing a diverse array of substituents at the N3 position. researchgate.net Another approach involves the direct reaction of the quinazolinone with different amines to achieve N3-substitution. nih.gov

Position 4: The carbonyl group at C4 is a hallmark of the quinazolinone structure. However, it can be chemically transformed to create a reactive site for nucleophilic substitution. A key strategy involves treating the 4(3H)-quinazolinone with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This converts the 4-oxo group into a 4-chloro substituent. google.comgoogle.com The resulting 4-chloroquinazoline (B184009) is a highly valuable intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles, particularly anilines and other amines, to introduce large and complex moieties at this position. google.comgoogle.comnih.gov This strategy is fundamental in the synthesis of many kinase inhibitors.

Synthesis of Diversified Side Chains and Heterocyclic Moieties

The biological activity of quinazolinone analogues can be profoundly influenced by the nature of the side chains and heterocyclic systems appended to the core structure. nih.gov Synthetic chemists employ a variety of methods to construct and attach these moieties, often through multi-step sequences.

Starting from a functionalized core, such as a 3-amino-7-chloro-2-phenylquinazolin-4-one, a range of side chains can be introduced. researchgate.net Condensation with substituted aromatic aldehydes is a straightforward method to generate a library of Schiff bases, each featuring a different phenyl, furan, or other aromatic ring system linked to the N3 position via an imine bridge. researchgate.net

More complex heterocyclic systems can also be integrated. For example, the quinazolinone nucleus can be fused with other rings like triazoles, triazines, and tetrazines to create novel polycyclic structures with potentially enhanced biological profiles. cbijournal.com Research into quorum sensing inhibitors has led to the synthesis of quinazolinone-1,2,3-triazole-phenylacetamide hybrids, demonstrating the modular nature of these synthetic approaches. mdpi.com The synthesis of these complex derivatives often starts from precursors like 2-mercaptoquinazolin-4(3H)-one, which can be prepared from anthranilic acids and isothiocyanates. mdpi.com This 2-mercapto group provides a nucleophilic site for building out elaborate side chains. The strategic combination of different synthetic reactions allows for the creation of a vast chemical space around the quinazolinone scaffold, which is essential for exploring structure-activity relationships. nih.govresearchgate.net

Rational Design and Synthesis of 7-Chloro-6-fluoro-3H-quinazolin-4-one Analogues for SAR Studies

The rational design of novel analogues is guided by established SAR principles for the quinazolinone class. nih.govresearchgate.net The presence of halogen atoms at positions 6 and 7 is known to be a critical determinant of activity. nih.gov The synthesis of analogues of this compound typically starts from appropriately substituted precursors, like 2-amino-4-fluorobenzoic acid, which is then subjected to cyclization, nitration (if a nitro group is also desired), and chlorination steps to build the final scaffold. google.com

SAR studies have consistently shown that substitutions at positions 2 and 3 are pivotal for modulating biological activity. nih.govresearchgate.net Therefore, a common design strategy involves keeping the 7-chloro-6-fluoro core constant while systematically varying the substituents at C2 and N3. This allows for a focused exploration of how different functional groups in these positions interact with the biological target. researchgate.netresearchgate.net

The table below, adapted from a study on 7-chloro-quinazolinones, illustrates how modifications at the N3 position influence anti-inflammatory activity. While the core is not identical to 7-chloro-6-fluoro, the principles of SAR are directly applicable.

| Compound ID | N3-Substituent (R) | % Inhibition of Paw Edema (Anti-inflammatory Activity) |

|---|---|---|

| Q-01 | -N=CH-C₆H₅ | 51.35 |

| Q-03 | -N=CH-(p-Cl-C₆H₄) | 56.75 |

| Q-04 | -N=CH-(p-F-C₆H₄) | 48.64 |

| Q-05 | -N=CH-(p-NO₂-C₆H₄) | 62.16 |

| Q-07 | -N=CH-(p-OH-C₆H₄) | 45.94 |

| Q-08 | -N=CH-(p-OCH₃-C₆H₄) | 54.05 |

| Diclofenac (Standard) | N/A | 67.56 |

This table demonstrates the impact of different para-substituents on a phenyl ring attached to the N3-position. An electron-withdrawing nitro group (Q-05) resulted in the highest activity among the tested analogues.

The electronic nature and size of substituents are critical factors that govern the molecular interactions between a quinazolinone analogue and its target protein.

Electronic Properties: The electron-donating or electron-withdrawing character of a substituent can significantly alter the charge distribution across the quinazolinone ring system. For instance, the presence of the strongly electronegative fluorine at C6 and chlorine at C7 in the target scaffold creates an electron-deficient aromatic ring, which can enhance interactions like π-π stacking or hydrogen bonding with protein residues. SAR studies on various quinazolinones have shown that introducing electron-withdrawing groups, such as a nitro group, can lead to a sharp decline in potency for some targets, whereas for others, it may be beneficial. nih.gov The fluorine atom, in particular, is valued not just for its electronic effect but also for its ability to form key hydrogen bonds and improve metabolic stability. nih.gov

Steric Properties: The size and shape (steric bulk) of substituents dictate the compound's ability to fit within a protein's binding pocket. A bulky group, like a tert-butyl, at a certain position might cause steric clashes with amino acid residues, leading to a loss of activity. nih.gov Conversely, extending a side chain to access a nearby hydrophobic pocket can enhance binding affinity. Docking studies on 8-fluoroquinazoline (B71482) derivatives revealed that the small size of the fluorine atom prevents steric clashes in the crucial hinge region of kinases, while a larger bromine atom on a terminal phenyl ring helped to orient the molecule favorably. nih.gov Therefore, a delicate balance between the electronic and steric properties of the substituents is essential for designing potent and selective inhibitors.

The specific placement of substituents on the quinazolinone ring, known as positional isomerism, has a profound impact on the molecule's biological activity profile. Even a minor shift in a substituent's position can drastically alter how the molecule interacts with its biological target, affecting both potency and selectivity. nih.gov

The location of halogen atoms is particularly crucial. For example, in a study on quinazolinone-based inhibitors of the Pseudomonas aeruginosa quorum sensing receptor PqsR, a 6-chloro-substituted analogue demonstrated superior activity compared to its 7-chloro positional isomer. mdpi.com This highlights that the precise positioning of the chlorine atom dictates the optimal interaction with the receptor's binding site.

Similarly, the synthesis of multi-substituted quinazolinones can sometimes yield mixtures of positional isomers. A patent for the synthesis of 4-chloro-7-fluoro-6-nitro-quinazoline notes that the nitration step can produce isomers that must be removed through specific purification processes to obtain the desired, biologically active compound. google.com This underscores the fact that a specific regioisomeric arrangement is often required for therapeutic efficacy. The differential effects of positional isomers are a key consideration in the rational design of quinazolinone-based drugs, as each isomer must be considered a unique chemical entity with a distinct pharmacological profile. sigmaaldrich.com

Development of Chemical Libraries for High-Throughput Screening in Research Contexts

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. nih.govnih.gov This versatility makes it an ideal framework for constructing chemical libraries for use in high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.gov

Combinatorial chemistry approaches are often used to generate large libraries of quinazolinone analogues. By systematically combining a set of core structures with a diverse range of building blocks (e.g., different aldehydes, amines, or heterocyclic precursors), a large number of unique compounds can be synthesized efficiently. researchgate.net For a scaffold like this compound, a library could be generated by varying the substituents at positions 2 and 3, creating a matrix of related but distinct molecules.

These libraries are then screened using automated, miniaturized assays. For example, a library of quinazolinone derivatives was screened in a fluorescence-based assay to identify novel inhibitors of the SARS-CoV-2 main protease. nih.gov Such screens can reveal broad SAR trends across the library and pinpoint specific analogues with high potency. The data generated from HTS of quinazolinone libraries provides a rich source of information for initiating drug discovery programs and accelerating the development of new therapeutic agents. nih.gov

The following table summarizes SAR data from a high-throughput screen of quinazolinone inhibitors against SARS-CoV-2 Mpro, illustrating how substitutions on the benzene (B151609) ring (C-ring) affect inhibitory activity.

| Compound ID | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| A1 | H | 0.29 |

| A13 | 6-F | 0.14 |

| A14 | 7-F | 0.18 |

| A15 | 6-Cl | 0.085 |

| A16 | 7-Cl | 0.14 |

| A17 | 6-NO₂ | >10 |

| A18 | 7-NO₂ | >10 |

This table shows that small, electronegative halogen substituents (F, Cl) at positions 6 and 7 are well-tolerated or beneficial for activity, with the 6-chloro substituent (A15) being optimal. In contrast, a bulky and polar nitro group (NO₂) at either position leads to a dramatic loss of potency.

Theoretical and Computational Investigations of 7 Chloro 6 Fluoro 3h Quinazolin 4 One

Quantum Chemical Studies (Density Functional Theory - DFT)

No specific Density Functional Theory (DFT) studies for 7-Chloro-6-fluoro-3H-quinazolin-4-one were found in the public domain. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on the title compound would provide valuable insights into its reactivity, stability, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

A frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. For this compound, one would hypothesize that the electron-withdrawing nature of the chlorine and fluorine atoms would influence the energy levels of these orbitals. Generally, for related quinazolinone structures, the HOMO is distributed over the fused benzene (B151609) ring, while the LUMO is located on the pyrimidinone ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital (HOMO-LUMO) Data for this compound (Illustrative)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -6 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4 to 5 eV | Relates to chemical reactivity and stability |

Note: This data is illustrative and not based on actual calculations for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map would be instrumental in identifying the electrophilic and nucleophilic sites on this compound. It is anticipated that the regions around the oxygen and nitrogen atoms of the quinazolinone core would exhibit negative potential (red/yellow), indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms and regions near the electron-withdrawing chloro and fluoro substituents would likely show positive potential (blue), indicating sites for nucleophilic attack. The precise charge distribution would be influenced by the interplay of the electronegative halogen substituents and the aromatic system.

Conformational Analysis and Energy Landscapes

The quinazolinone ring system is generally planar. For this compound, a conformational analysis would likely confirm a largely planar structure. The energy landscape would be expected to show a single low-energy conformation, with potential for minor out-of-plane torsions of the substituents under certain conditions. Studies on similar compounds, such as 7-Fluoro-6-nitroquinazolin-4(3H)-one, have shown the quinazolinone unit to be essentially planar. nih.govnih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., Photophysical Characteristics)

Computational methods, particularly Time-Dependent DFT (TD-DFT), could predict the absorption and emission spectra of this compound. The predicted photophysical characteristics would be influenced by the electronic transitions between the frontier orbitals. The presence of the halogen atoms could potentially lead to shifts in the absorption maxima compared to the unsubstituted quinazolinone. Without specific studies, any data would be purely speculative.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies specifically targeting this compound have been identified. MD simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.

Conformational Flexibility and Solvent Effects

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Ligand-Target Interaction Dynamics (in silico, non-clinical)

Molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the this compound scaffold when bound to a biological target. For the broader class of quinazoline (B50416) derivatives, MD simulations have been instrumental in understanding their interaction with enzymes like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.gov These simulations analyze the fluctuations and movements of both the ligand and the protein's amino acid residues over time, providing insights into the stability of the complex.

Studies on related quinazoline inhibitors have shown that key residues within the target's active site, such as Met 769 in EGFR-TK, are crucial for maintaining stable interactions. nih.gov MD simulations can confirm the persistence of hydrogen bonds and other key interactions predicted by docking studies, lending greater confidence to the proposed binding mode. nih.gov The analysis of the trajectory from these simulations helps in calculating binding free energies, which can offer a more accurate prediction of a compound's potency compared to docking scores alone. nih.gov

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. This method is extensively used for quinazolinone derivatives to elucidate their binding mechanisms. researchgate.netresearchgate.net

Prediction of Binding Modes with Academic Targets (e.g., specific enzymes, protein active sites)

Molecular docking simulations for quinazolin-4-one derivatives have been performed against several important academic and clinical targets, particularly protein kinases, which are often implicated in cancer. nih.govnih.gov These studies aim to identify potential lead compounds and understand their mechanism of action at the molecular level. researchgate.net

Key academic targets for this class of compounds include:

Epidermal Growth Factor Receptor (EGFR): Quinazolinones are widely studied as EGFR inhibitors. researchgate.netresearchgate.net Docking studies reveal that these molecules can act as either Type-I (ATP competitive) or Type-II (ATP non-competitive) inhibitors, binding in the ATP-binding pocket of the kinase domain. nih.gov

HER2 Kinase: Similar to EGFR, HER2 is another important target. Docking analyses show that quinazolin-4-one derivatives can establish significant interactions within the HER2 active site. nih.gov

CDK2 Kinase: Cyclin-dependent kinase 2 is another enzyme target where quinazolinone scaffolds have been docked to predict binding affinity and interaction patterns. nih.gov

VEGFR2 Kinase: Vascular endothelial growth factor receptor 2 is a key target in angiogenesis, and docking studies have explored the inhibitory potential of quinazolinones against it. nih.gov

The docking scores, which estimate the binding affinity, for novel designed quinazolinone compounds are often compared to known inhibitors like Gefitinib or Lapatinib to gauge their potential efficacy. researchgate.netnih.gov

Table 1: Predicted Binding Modes and Targets for Quinazolinone Derivatives

| Target Enzyme | Predicted Inhibition Type | Key Interacting Residues (Examples) | Reference |

| EGFR | Type-I (ATP-competitive) / Type-II (ATP non-competitive) | Met769, Asp855, Leu718, Val726, Ala743, Lys745 | nih.govnih.gov |

| HER2 | Type-I (ATP-competitive) / Type-II (ATP non-competitive) | Met801, Leu800, Leu726, Ala751, Lys753 | nih.gov |

| CDK2 | Type-II (ATP non-competitive) | Not specified in detail | nih.gov |

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts, π-stacking)

The binding affinity of a ligand is determined by the sum of its intermolecular interactions with the target protein. For the this compound scaffold, these interactions are predicted through docking and confirmed with MD simulations. The quinazolinone core itself is essentially planar, which facilitates its entry into binding pockets. nih.gov

Key interactions observed include:

Hydrogen Bonding: This is a critical interaction for quinazolinone derivatives. The nitrogen and oxygen atoms in the quinazolinone ring are common hydrogen bond donors and acceptors. For example, a hydrogen bond with the backbone amide of Met769 in the hinge region of EGFR is a hallmark interaction for many quinazoline inhibitors. nih.gov Other residues like Ser728, Thr862, and Asp863 in HER2 can also form crucial hydrogen bonds. nih.gov

Hydrophobic and van der Waals Contacts: The substituted phenyl ring of the quinazolinone scaffold engages in extensive hydrophobic interactions. Residues such as Leu718, Val726, Ala743, and Leu844 in EGFR, and Leu726, Val734, and Ala751 in HER2, often form a hydrophobic pocket that accommodates the ligand. nih.gov

Table 2: Common Intermolecular Interactions for Quinazolinone Scaffolds

| Interaction Type | Interacting Ligand Moiety | Example Protein Residues | Reference |

| Hydrogen Bond | Quinazolinone N-H, C=O | Met769, Asp855 (EGFR); Met801 (HER2) | nih.govnih.gov |

| Hydrophobic | Phenyl ring, substituents | Leu718, Val726, Ala743, Leu852 (EGFR/HER2) | nih.gov |

| Pi-Alkyl / Pi-Sigma | Phenyl ring | Lys745, Leu788 (EGFR); Arg849 (HER2) | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing lead compounds by identifying the chemical features responsible for biological activity. nih.gov For the 4(3H)-quinazolinone class, extensive SAR exploration has been conducted to enhance potency against various targets. acs.org

The general SAR for 4(3H)-quinazolinones indicates that substitutions on its different rings can significantly modulate activity. acs.org For instance, in the context of antibacterial activity, para-substituted phenyl rings are often favored. acs.org The presence and position of halogen atoms, like the chloro and fluoro groups in this compound, are known to critically influence the electronic properties and binding capabilities of the molecule. nih.gov

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This ligand-based approach is valuable when the 3D structure of the target is unknown. nih.gov

For quinazolinone derivatives, a pharmacophore model might consist of features like:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (Hy) or Aromatic Rings (AR)

A typical pharmacophore hypothesis for quinolone-based inhibitors was developed with three hydrogen bond acceptors and one hydrophobic moiety. nih.gov Such models are generated from a set of structurally diverse compounds with known activities and can be used as 3D queries to screen large chemical databases for new potential hits. nih.govijper.org

3D-QSAR Development and Validation for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling correlates the biological activity of compounds with their 3D structural properties. nih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov

The process involves:

Dataset and Alignment: A dataset of quinazolinone analogs with a range of biological activities is selected. frontiersin.org The molecules are then aligned based on a common scaffold, such as the quinazolin-4-one core. nih.gov

Model Generation: CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov These fields are used to build a statistical model that links field values to biological activity (e.g., pIC50).

Validation: The predictive power of the generated model is rigorously tested.

Internal Validation: Techniques like leave-one-out cross-validation are used, yielding a cross-validated correlation coefficient (Q² or q²). A Q² value greater than 0.5 is generally considered indicative of a robust model. researchgate.netnih.gov

External Validation: The model's ability to predict the activity of a "test set" of compounds not used in model generation is assessed. nih.gov The predicted correlation coefficient (R²pred) should ideally be greater than 0.6. researchgate.net

These validated 3D-QSAR models produce contour maps that visualize regions where certain properties (e.g., steric bulk, negative charge) would increase or decrease biological activity, providing a clear roadmap for designing more potent derivatives. researchgate.net

Table 3: Typical Statistical Validation Parameters for a 3D-QSAR Model of Quinazolinone Analogs

| Statistical Parameter | Description | Typical Value for a Robust Model | Reference |

| q² or Q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 | researchgate.netnih.gov |

| R² | Non-cross-validated correlation coefficient (goodness of fit) | > 0.8 | researchgate.netnih.gov |

| R²pred | Predictive correlation coefficient for the external test set | > 0.6 | researchgate.net |

| F-value | Fischer's test value, indicating statistical significance | High value | frontiersin.org |

| SEE | Standard Error of Estimate | Low value | frontiersin.org |

Computational Prediction of Reactivity and Reaction Mechanisms

Theoretical and computational chemistry offers powerful tools to predict the reactivity and elucidate potential reaction mechanisms of complex organic molecules. While direct computational studies specifically targeting this compound are not extensively available in the current literature, a wealth of research on substituted quinazolinones provides a strong framework for understanding its chemical behavior. mui.ac.irnih.govresearchgate.net By examining the computational investigations of analogous structures, particularly those bearing halogen substituents, we can infer the likely electronic properties and reactivity patterns of the title compound.

Density Functional Theory (DFT) is a predominant method for these investigations, often employed to calculate molecular geometries, vibrational frequencies, and electronic structures of quinazolinone derivatives. mui.ac.irresearchgate.netresearchgate.net Such studies are crucial for predicting sites susceptible to electrophilic or nucleophilic attack, understanding the stability of reaction intermediates, and mapping the energy profiles of reaction pathways.

A key aspect of predicting reactivity lies in the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mui.ac.irnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. mui.ac.ir For instance, in studies of various quinazolinone derivatives, the distribution of HOMO and LUMO densities reveals the most probable regions for chemical reactions. nih.gov

The following table presents representative FMO data from computational studies on related quinazolinone derivatives, illustrating how different substituents can influence these key electronic parameters.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Erlotinib | -5.94 | -1.74 | 4.19 | mui.ac.ir |

| Compound 4a (a quinazolinone Schiff base) | -5.98 | -1.92 | 4.06 | mui.ac.ir |

| Compound 4d (a quinazolinone Schiff base) | -6.11 | -2.28 | 3.83 | mui.ac.ir |

| Compound 4e (a quinazolinone Schiff base) | -6.13 | -2.31 | 3.82 | mui.ac.ir |

Another valuable computational tool is the mapping of the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are instrumental in predicting how a molecule will interact with other reagents. For quinazolinone structures, the negative potential is typically concentrated around the carbonyl oxygen and nitrogen atoms, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the quinazolinone ring often exhibit a positive potential, marking them as potential sites for nucleophilic attack. researchgate.net

Furthermore, computational methods are used to explore reaction mechanisms. For example, theoretical studies on the synthesis of quinazolinones have helped to elucidate plausible multi-step reaction pathways, including condensation and cyclization steps. researchgate.netfrontiersin.org These studies can calculate the activation energies for different proposed steps, helping to determine the most energetically favorable reaction route. While a specific mechanistic study for the synthesis of this compound is not available, the general mechanisms proposed for quinazolinone formation provide a solid foundation for predicting its synthesis. organic-chemistry.org

In silico studies also extend to predicting the stability of different tautomers and isomers. For the quinazolinone core, different isomeric forms can exist, and DFT calculations have been successfully used to determine their relative stabilities in various environments. nih.govmdpi.com

Mechanistic Investigations of 7 Chloro 6 Fluoro 3h Quinazolin 4 One at a Molecular Level

Elucidation of Molecular Target Interactions (in vitro biochemical)

Binding Affinity Studies with Specific Biological Macromolecules (e.g., isolated enzymes, recombinant receptors)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the binding affinity of 7-Chloro-6-fluoro-3H-quinazolin-4-one with isolated enzymes or recombinant receptors were identified. Consequently, data on its binding constants (such as Kd, Ki, or IC₅₀ values) with specific biological macromolecules are not available at this time.

Kinetic and Thermodynamic Characterization of Ligand-Target Binding

No published research was found that investigates the kinetic (kon, koff) or thermodynamic (ΔG, ΔH, ΔS) parameters of the interaction between this compound and any biological target. Therefore, a characterization of its ligand-target binding profile is not possible.

Biochemical Pathway Modulation and Cellular Responses (in vitro, non-clinical)

Enzyme Inhibition Studies and Mechanism of Action (e.g., competitive, non-competitive)

There are no available in vitro studies that specifically report on the enzyme inhibition properties of this compound. As a result, there is no information regarding its potential inhibitory activity against any enzyme, nor has any mechanism of action (such as competitive, non-competitive, or uncompetitive inhibition) been elucidated.

While the broader class of quinazolinone derivatives has been investigated for the inhibition of various enzymes, including kinases, specific data for the 7-chloro-6-fluoro substituted variant is absent from the current body of scientific literature. nih.govekb.eg

Modulation of Protein-Protein Interactions

No experimental data exists in the public domain to suggest that this compound modulates protein-protein interactions.

Influence on Cellular Signaling Cascades (at a fundamental level, e.g., PI3K/Akt/CREB axis)

There is a lack of published scientific evidence detailing the effects of this compound on any cellular signaling cascades, including the PI3K/Akt/CREB pathway.

Data Tables

No quantitative data from binding affinity, kinetic, or enzyme inhibition studies for this compound could be retrieved from the scientific literature. Therefore, no data tables can be presented.

Fundamental Cellular Biology Studies

Currently, there is a notable absence of publicly available scientific literature detailing the fundamental cellular biology of this compound. Extensive searches for research investigating the effects of this specific compound on core cellular processes such as the cell cycle and apoptosis have not yielded any specific studies.

While the broader class of quinazolinone derivatives has been the subject of numerous investigations, demonstrating a wide range of biological activities including the induction of cell cycle arrest and apoptosis in various cell lines, these findings are related to structurally distinct molecules. For instance, studies on other substituted quinazolinones have shown that they can influence different phases of the cell cycle and trigger programmed cell death through various molecular pathways. However, due to the principle of structure-activity relationships in medicinal chemistry, it is not scientifically rigorous to extrapolate these findings to this compound without direct experimental evidence.

Therefore, a detailed analysis of cell cycle effects, such as potential arrest at G1/S or G2/M checkpoints, or the induction of apoptosis through intrinsic or extrinsic pathways for this compound cannot be provided at this time. The specific molecular interactions and downstream cellular consequences of this particular compound remain uncharacterized in the available scientific literature.

Further research is required to elucidate the cellular and molecular effects of this compound to determine its potential biological significance.

Potential Research Applications of 7 Chloro 6 Fluoro 3h Quinazolin 4 One in Chemical Biology and Material Science

Development as Chemical Probes and Research Tools

Chemical probes are essential small molecules used to study biological systems. The structural characteristics of 7-Chloro-6-fluoro-3H-quinazolin-4-one make it a candidate for development into such a tool.

The quinazolinone framework is a common starting point for ligand discovery. nih.gov Medicinal chemists often use fragment-based screening and combinatorial chemistry to generate libraries of quinazolinone derivatives for identifying new ligands for biological targets. nih.gov The 7-chloro and 6-fluoro substitutions on the benzene (B151609) ring of this compound provide specific electronic and steric properties that can be crucial for binding affinity and selectivity. For example, in a study focused on developing inhibitors for p21-activated kinase 4 (PAK4), the presence and position of a chloro group on the quinazoline (B50416) ring were found to significantly affect potency and selectivity. acs.org While a 7-chloro derivative showed high potency, it had reduced selectivity compared to a 6-chloro analogue. acs.org This highlights how the specific halogen substitution pattern on the quinazolinone scaffold is a critical parameter in ligand optimization.

Role as a Privileged Scaffold for the Synthesis of Novel Chemical Entities

The concept of a privileged scaffold refers to a molecular framework that is able to provide ligands for diverse receptors. The 2,3-dihydroquinazolin-4(1H)-one scaffold, a close relative of the quinazolinone core, is recognized as such a privileged structure in drug design. rsc.org The quinazolin-4(3H)-one skeleton itself is a cornerstone in the synthesis of a wide array of bioactive molecules. nih.gov

Research on related compounds demonstrates the utility of the 7-substituted quinazolinone core in creating novel chemical entities. For example, 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones have been synthesized from 4-chloro anthranilic acid and evaluated as potential anti-inflammatory and analgesic agents. researchgate.net Similarly, 7-fluoro-6-nitroquinazolin-4(3H)-one serves as a key intermediate in the synthesis of multi-targeted kinase inhibitors. nih.govresearchgate.net This precursor can undergo nucleophilic substitution at the fluorine position and reduction of the nitro group to an amine, allowing for the introduction of various functional groups to build a library of diverse molecules. The presence of both a chloro and a fluoro group in this compound offers multiple sites for chemical modification, making it a versatile building block for combinatorial chemistry and the generation of new chemical entities with potential therapeutic applications.

Table 1: Examples of Synthesized Quinazolinone Derivatives and their Precursors

| Starting Material/Intermediate | Derivative Synthesized | Research Focus |

| 4-chloro anthranilic acid | 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones | Anti-inflammatory and analgesic agents researchgate.net |

| 7-fluoro-6-nitroquinazolin-4(3H)-one | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine | Intermediate for afatinib (B358) synthesis chemicalbook.com |

| 2-aminobenzamides, sulfonyl azides, and terminal alkynes | Phenolic quinazolin-4(3H)-ones | Synthesis of natural product analogues nih.gov |

Exploration in Materials Science Research (e.g., functional materials, optoelectronics)

While the primary focus of quinazolinone research has been in medicinal chemistry, there is emerging interest in their application in materials science. Some quinazolinone derivatives are known to possess fluorescent properties, which could be exploited in the development of new functional materials. The planar structure and potential for π-π stacking in the solid state, as observed in the crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one, are desirable characteristics for organic electronic materials. nih.govresearchgate.net

The specific contributions of the 7-chloro and 6-fluoro substitutions to the material properties of this compound have not been explicitly studied. However, halogen atoms are known to influence the electronic properties, crystal packing, and intermolecular interactions of organic molecules, which are all critical factors in the performance of functional materials and optoelectronic devices. Further research would be needed to explore the potential of this specific compound in these areas.

Future Directions and Emerging Research Opportunities

Integration of Advanced Synthetic Methodologies with Computational Design

The synergy between computational chemistry and advanced synthesis is poised to accelerate the discovery and optimization of quinazolinone-based drug candidates. Computational design, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offers a rational approach to predicting the biological activity and bioavailability of novel derivatives. unimma.ac.idnih.gov

For instance, computational studies on quinazoline-4(3H)-one derivatives have been employed to predict their efficacy as inhibitors of enzymes like cyclooxygenase-2 (COX-2). unimma.ac.idresearchgate.net These studies help in identifying the key structural features required for potent activity. The application of such computational models to 7-Chloro-6-fluoro-3H-quinazolin-4-one could guide the design of new analogues with enhanced target specificity and improved pharmacokinetic profiles. Molecular docking simulations, for example, can predict the binding orientation and affinity of these compounds to specific protein targets, such as Epidermal Growth Factor Receptor (EGFR), a well-known target for quinazoline-based anticancer agents. nih.govnih.gov

In parallel, advancements in synthetic methodologies are enabling more efficient and versatile production of these complex molecules. Microwave-assisted organic synthesis (MAOS), for example, has been shown to expedite the synthesis of quinazolinones in environmentally friendly solvents like water. researchgate.net The development of novel catalytic systems and one-pot synthesis procedures further streamlines the creation of diverse quinazolinone libraries for biological screening. bohrium.com The integration of these advanced synthetic techniques with predictive computational models will be crucial for the rapid development of next-generation therapeutics derived from the this compound scaffold.

Table 1: Examples of Computationally Designed Quinazolinone Derivatives and their Predicted Activities